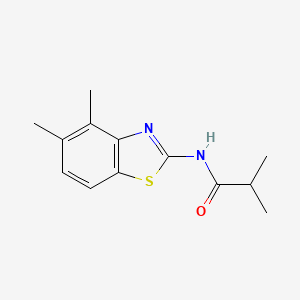

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide

Descripción

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-7(2)12(16)15-13-14-11-9(4)8(3)5-6-10(11)17-13/h5-7H,1-4H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAVYIJBJYSLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the reaction of 4,5-dimethylbenzothiazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the use of reactive chemicals and high temperatures .

Análisis De Reacciones Químicas

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .

Comparación Con Compuestos Similares

Similar Compounds

- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide

- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide

- N-(benzo[d]thiazol-2-yl)-2-piperidinylacetamide

Uniqueness

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is unique due to the presence of the dimethyl groups on the benzothiazole ring, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its potency and selectivity compared to other benzothiazole derivatives.

Actividad Biológica

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiazole moiety, which is often linked to various pharmacological properties. The compound's molecular formula is , and its molecular weight is approximately 218.31 g/mol. The presence of the benzothiazole ring suggests potential interactions with biological targets that could lead to significant therapeutic effects.

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Benzothiazole derivatives are known for their effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Research has shown that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. They may interact with specific signaling pathways involved in tumor growth and metastasis.

- Antioxidant Effects : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of Gram-positive bacteria | |

| Antifungal | Effective against Candida species | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Antioxidant | Reduces oxidative stress in neuronal cells |

Case Studies

- Anticancer Activity : A study investigated the effects of a benzothiazole derivative similar to this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study highlighted the compound's ability to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of benzothiazole derivatives. This compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Neuroprotective Effects : A study evaluated the neuroprotective effects of similar benzothiazole compounds in models of oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce cell death and maintain mitochondrial function under stress conditions.

Q & A

Q. What are the optimal synthetic pathways for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the condensation of substituted benzothiazole precursors with 2-methylpropanamide derivatives. Key steps include:

- Thiazole ring formation : Cyclization of 4,5-dimethyl-2-aminobenzothiazole with chloroacetyl chloride under reflux in anhydrous ethanol .

- Amide coupling : Use of coupling agents like EDCI/HOBt in dichloromethane (DCM) to attach the 2-methylpropanamide moiety .

- Optimization variables : Solvent choice (DMF for polar intermediates, DCM for coupling), temperature (60–80°C for cyclization), and catalyst (e.g., triethylamine for pH control) .

Q. Table 1: Reaction Condition Optimization

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclization | Ethanol | 80 | None | 65–70 |

| Amide coupling | DCM | 25 (RT) | EDCI/HOBt | 85–90 |

| Purification | Ethyl acetate | – | Column chromatography | 95+ purity |

Note : Low yields (<50%) in cyclization may indicate incomplete deprotonation; adjust stoichiometry of base (e.g., NaH) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Confirm benzothiazole protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm for dimethylbenzothiazole; δ 1.2–1.5 ppm for 2-methylpropanamide) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., C₁₅H₁₇N₂OS₂, [M+H]⁺ calc. 309.08) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Critical Checkpoint : Contaminants from incomplete coupling (e.g., unreacted benzothiazole precursor) may skew bioactivity results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., varying IC₅₀ values across studies)?

Methodological Answer: Discrepancies often arise from differences in assay design or compound handling:

- Bioassay standardization : Use validated cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Structural analogs : Compare activity of this compound with derivatives (Table 2) to identify SAR trends .

Q. Table 2: Structural Analogs and Bioactivity

| Compound Modification | Target (IC₅₀) | Reference |

|---|---|---|

| 4-Methoxy substitution on benzothiazole | EGFR kinase (12 μM) | |

| Replacement of 2-methylpropanamide with phenoxyacetamide | COX-2 (8 μM) | |

| N-methylation of benzothiazole | No significant activity |

Key Insight : The 4,5-dimethyl group enhances hydrophobic interactions with kinase ATP pockets, while bulkier substituents reduce solubility .

Q. What computational strategies are recommended to predict binding modes and metabolic stability?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with protein structures from PDB (e.g., 1M17 for kinases). The benzothiazole core aligns with ATP-binding residues (e.g., Lys68 in EGFR) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., sulfur atoms prone to oxidation) .

- ADMET prediction : SwissADME for logP (2.1–2.5) and CYP450 metabolism (high clearance via CYP3A4) .

Validation : Cross-check docking results with SPR (surface plasmon resonance) binding assays (e.g., KD < 10 μM for kinase targets) .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose to pH 1–9 buffers, UV light, and H₂O₂ to identify degradation products .

- LC-MS/MS analysis : Monitor hydrolysis of the amide bond (major degradation pathway) .

- Stability in plasma : Incubate with rat plasma (37°C, 24h); >80% degradation suggests poor metabolic stability .

Mitigation Strategy : Prodrug approaches (e.g., esterification of the amide) to enhance stability .

Q. What are best practices for elucidating the mechanism of action in anticancer studies?

Methodological Answer:

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

- Western blotting : Validate protein targets (e.g., phosphorylated EGFR reduction) .

- Mitochondrial assays : JC-1 staining for membrane potential collapse .

Pitfall : Off-target effects (e.g., ROS generation) may confound results; include NAC (N-acetylcysteine) controls .

Data Contradiction Analysis

Example : A study reports potent activity against EGFR (IC₅₀ = 5 μM) , while another finds no activity .

Resolution :

Verify compound purity (HPLC, NMR).

Compare assay conditions (e.g., ATP concentration in kinase assays).

Test against isoforms (e.g., EGFR L858R vs. wild-type).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.